molecular formula C13H10Cl2O2 B6380191 4-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% CAS No. 899827-15-7

4-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380191
CAS RN: 899827-15-7
M. Wt: 269.12 g/mol
InChI Key: UKEPTCIGWOVQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% (4-DPMP 95%) is an organic compound with a wide range of applications in scientific research. It is a phenolic compound that can be used as a reagent, an inhibitor, an antioxidant, and a drug. It has been used in various fields of research including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

4-DPMP 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein binding, and cell signaling. It has also been used in the analysis of DNA and RNA, as well as in the study of drug metabolism and drug-drug interactions. Additionally, 4-DPMP 95% has been used in the study of oxidative stress, inflammation, and cancer.

Mechanism of Action

4-DPMP 95% acts as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit cytochrome P450 enzymes, which are responsible for the metabolism of drugs. Additionally, 4-DPMP 95% has been shown to bind to proteins and inhibit their activity. This can lead to changes in cell signaling, which can affect the function of cells.
Biochemical and Physiological Effects
4-DPMP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. Additionally, 4-DPMP 95% has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to changes in the pharmacokinetics of drugs.

Advantages and Limitations for Lab Experiments

4-DPMP 95% is an effective reagent for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that 4-DPMP 95% is not suitable for use in humans due to its potential toxicity. Additionally, it has a relatively short shelf-life, which can limit its use in long-term experiments.

Future Directions

The potential applications of 4-DPMP 95% are vast, and there is still much to be explored. Potential future directions for research include further investigation of its effects on drug metabolism, its potential as an anti-cancer agent, and its ability to modulate cell signaling. Additionally, further research into the synthesis of 4-DPMP 95% and its potential toxicity is needed. Finally, further investigation into the potential applications of 4-DPMP 95% in the treatment of diseases such as Parkinson’s, Alzheimer’s, and other neurological disorders is warranted.

Synthesis Methods

4-DPMP 95% is synthesized by a reaction between 2,4-dichlorophenol and p-methoxyphenol in an aqueous solution. The reaction is catalyzed by sodium hydroxide and takes place at a temperature of 80-90°C. The reaction is complete within two hours and yields 4-DPMP 95% as the final product. The reaction mixture is then cooled and filtered to remove impurities.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-5-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEPTCIGWOVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685694
Record name 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-2-methoxyphenol

CAS RN

899827-15-7
Record name 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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